benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside is a complex carbohydrate derivative It is a glucopyranoside, meaning it is derived from glucose, and contains several functional groups, including acetylamino, benzylidene, and carboxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of glucose to form a benzylidene acetal. This is followed by the introduction of the acetylamino group through acetylation. The carboxymethyl group is then introduced via a carboxymethylation reaction. The final product is obtained after deprotection of the benzylidene group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and to develop carbohydrate-based drugs.
Mechanism of Action
The mechanism of action of benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the benzylidene and carboxymethyl groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside: Lacks the benzylidene and carboxymethyl groups.
Benzyl 4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Lacks the acetylamino and carboxymethyl groups.
Benzyl 2-(acetylamino)-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Lacks the carboxymethyl group.
Uniqueness
Benzyl 2-(acetylamino)-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-beta-D-glucopyranoside is unique due to the presence of all three functional groups: acetylamino, benzylidene, and carboxymethyl. This combination of groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C24H27NO8 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |
InChI |
InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23?,24-/m1/s1 |
InChI Key |
KBBGPRDVHUWBLB-YSAWWDRSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC(=O)O |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O |
Origin of Product |
United States |
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